5-(Naphthalen-1-yl)imidazolidine-2,4-dione
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Overview
Description
5-(Naphthalen-1-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring a naphthyl group attached to the imidazolidine ring.
Mechanism of Action
Target of Action
The primary targets of 5-(1-Naphthyl)imidazolidine-2,4-dione are Staphylococcus aureus MRSA . This compound is evaluated for its ability to improve antibiotics effectiveness against these strains .
Mode of Action
The compound interacts with its targets by improving the efficacy of antibiotics against Staphylococcus aureus MRSA . The most probable mechanism of action of the active compounds is the interaction with MecR1 .
Biochemical Pathways
It is known that the compound enhances the effectiveness of antibiotics, suggesting it may influence pathways related to bacterial resistance to these drugs .
Result of Action
The molecular and cellular effects of 5-(1-Naphthyl)imidazolidine-2,4-dione’s action primarily involve enhancing the effectiveness of antibiotics against Staphylococcus aureus MRSA . This suggests that the compound may interfere with bacterial resistance mechanisms, thereby increasing the susceptibility of the bacteria to the antibiotics.
Biochemical Analysis
Biochemical Properties
It is known that imidazolidine-2,4-dione derivatives have been extensively studied and represent a wide range of pharmacological activities .
Cellular Effects
It is known that imidazolidine-2,4-dione derivatives have been extensively studied and represent a wide range of pharmacological activities .
Molecular Mechanism
It is known that imidazolidine-2,4-dione derivatives have been extensively studied and represent a wide range of pharmacological activities .
Preparation Methods
The synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring . Another method includes the use of 2 or 4-hydroxybenzaldehydes and dihaloalkane or dihalobenzyl in DMF using potassium carbonate (K2CO3) as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(Naphthalen-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl-imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.
Substitution: Substitution reactions, especially at the naphthyl group, can lead to a variety of substituted imidazolidine-2,4-dione derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Naphthalen-1-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
5-(Naphthalen-1-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione: The parent compound without the naphthyl group.
Thiazolidine-2,4-dione: A sulfur-containing analog with similar biological activities.
5,5-Dimethyl-2,4-imidazolidinedione: A dimethyl-substituted derivative with different pharmacological properties.
The uniqueness of this compound lies in its naphthyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-naphthalen-1-ylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRDDAGNPCRNSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390003 |
Source
|
Record name | 5-(1-naphthyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22706-10-1 |
Source
|
Record name | 5-(1-Naphthalenyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22706-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-naphthyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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